2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a fluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-fluorophenyl)benzamide: Lacks the thiadiazole ring, which may affect its biological activity and chemical properties.
N-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide:
2-bromo-N-(3,4-dimethylphenyl)benzamide: Contains a dimethylphenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
Uniqueness
2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the combination of its bromine atom, fluorophenyl group, and thiadiazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9BrFN3OS |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C15H9BrFN3OS/c16-12-4-2-1-3-11(12)14(21)19-15-18-13(20-22-15)9-5-7-10(17)8-6-9/h1-8H,(H,18,19,20,21) |
InChI Key |
MKZSEDHGXZUQFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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